3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide
Description
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butylphenyl group and a propanamide moiety, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-13(2)12-20-16(23)10-11-17-21-18(22-24-17)14-6-8-15(9-7-14)19(3,4)5/h6-9,13H,10-12H2,1-5H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWZPYFTFHCSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Attachment of the Propanamide Moiety: The final step involves the coupling of the oxadiazole ring with the propanamide group, which can be achieved through amide bond formation reactions using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the amide group, resulting in the formation of corresponding amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxadiazole derivatives have shown promise.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)propanamide include:
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-ethylpropanamide: This compound has an ethyl group instead of a 2-methylpropyl group, which may affect its chemical and biological properties.
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpropanamide: This derivative has two ethyl groups attached to the amide nitrogen, potentially altering its reactivity and interactions.
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopropylpropanamide: The presence of a cyclopropyl group introduces ring strain and unique steric effects.
These compounds share the oxadiazole core but differ in their substituents, leading to variations in their properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
